molecular formula C14H17ClN2 B11861527 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride CAS No. 383193-59-7

2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride

Cat. No.: B11861527
CAS No.: 383193-59-7
M. Wt: 248.75 g/mol
InChI Key: QCXUVUXDZXSSAP-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C14H17ClN2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride typically involves the reaction of 1-benzyl-1,2,3,6-tetrahydropyridine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of products depending on the nucleophile used .

Scientific Research Applications

2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is used in studies related to cellular processes and molecular interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of scientific research .

Biological Activity

2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyridine ring, which is known for its role in various biological activities. The molecular formula is C13H16N2HClC_{13}H_{16}N_2\cdot HCl with a molecular weight of approximately 240.74 g/mol. Its structure can be represented as follows:

Structure C13H16N2HCl\text{Structure }C_{13}H_{16}N_2\cdot HCl

Research indicates that compounds containing the tetrahydropyridine moiety often exhibit activity through several mechanisms:

  • Acetylcholinesterase Inhibition : Compounds similar to 2-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile have shown potent inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system. This inhibition can lead to increased levels of acetylcholine, enhancing cognitive functions and potentially providing therapeutic effects in Alzheimer's disease .
  • Anticancer Activity : Some derivatives of tetrahydropyridine have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds exhibit IC50 values in the micromolar range against human leukemia and breast cancer cell lines .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 (µM)Reference
AChE InhibitionHuman neuroblastoma (SH-SY5Y)0.047
CytotoxicityMCF-7 (breast cancer)0.65
CytotoxicityU-937 (leukemia)1.5
Apoptosis InductionMDA-MB-231 (breast cancer)N/A

Case Studies and Research Findings

  • AChE Inhibitory Activity : A study focused on the synthesis of tetrahydropyridine derivatives found that modifications to the benzyl group significantly enhanced AChE inhibitory activity. The most potent derivative achieved an IC50 value of 0.047 µM, indicating its potential use in treating cognitive disorders .
  • Anticancer Properties : Investigations into the cytotoxic effects of related compounds revealed significant activity against various cancer cell lines. For example, one study reported that certain derivatives exhibited IC50 values as low as 0.65 µM against MCF-7 cells, suggesting strong potential as anticancer agents .
  • Apoptosis Induction : Flow cytometry assays indicated that some tetrahydropyridine derivatives can induce apoptosis in cancer cells in a dose-dependent manner. This suggests that these compounds may not only inhibit cell proliferation but also trigger programmed cell death pathways .

Properties

CAS No.

383193-59-7

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)acetonitrile;hydrochloride

InChI

InChI=1S/C14H16N2.ClH/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14;/h1-5,7H,6,8,10-12H2;1H

InChI Key

QCXUVUXDZXSSAP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1CC#N)CC2=CC=CC=C2.Cl

Origin of Product

United States

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